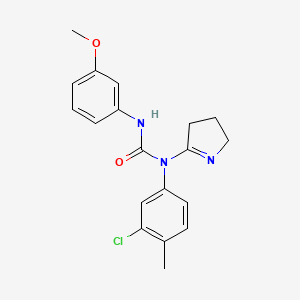

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea

Description

1-(3-Chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea is a trisubstituted urea derivative characterized by three distinct moieties:

- 3-Chloro-4-methylphenyl group: Introduces steric bulk and electron-withdrawing effects via the chlorine atom.

- 3-Methoxyphenyl group: An electron-donating substituent that may enhance solubility and influence binding interactions.

While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its molecular weight can be extrapolated to approximately ~362.86 g/mol based on structurally analogous compounds (e.g., C20H23N3O2 derivatives in ) and substituent contributions . The synthesis of such urea derivatives typically involves coupling aryl isocyanates with amines, as evidenced by high yields (82–83%) in related compounds .

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-13-8-9-15(12-17(13)20)23(18-7-4-10-21-18)19(24)22-14-5-3-6-16(11-14)25-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRORNCLWSXPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory research. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.

- Molecular Formula : C19H20ClN3O2

- Molecular Weight : 357.84 g/mol

- CAS Number : 905797-36-6

The compound features a chloro-substituted aromatic ring, a pyrrole derivative, and a methoxy-substituted phenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cancer progression. Preliminary studies indicate that it may inhibit specific pathways related to cell proliferation and apoptosis.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival.

- Receptor Interaction : It could interact with receptors that modulate cell signaling pathways involved in tumor growth.

- Cell Cycle Regulation : By affecting the cell cycle, the compound may induce apoptosis in cancer cells.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

| Study Reference | Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| A549 | 26 | Induced significant apoptosis | |

| HeLa | 14.31 | Inhibited cell proliferation | |

| MCF-7 | 8.55 | Demonstrated cytotoxic effects |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice. Characterization techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure.

General Synthetic Route:

- Formation of Urea Derivative : Reacting appropriate amines with isocyanates.

- Pyrrole Formation : Utilizing cyclization reactions to form the pyrrole moiety.

- Final Coupling : Combining all components under optimized conditions.

Case Studies

- Antitumor Activity in A549 Cell Lines : A study demonstrated that the compound significantly inhibited growth in A549 lung cancer cells with an IC50 of 26 µM, indicating its potential as an antitumor agent.

- Mechanistic Insights from HeLa Cells : In another investigation involving HeLa cells, the compound exhibited an IC50 value of 14.31 µM, suggesting effective cytotoxicity through apoptosis induction .

- MCF-7 Breast Cancer Model : The MCF-7 breast cancer cell line showed notable sensitivity to the compound with an IC50 value of 8.55 µM, reinforcing its potential as a therapeutic agent against breast cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four urea derivatives from the literature, focusing on substituent effects, molecular properties, and synthetic feasibility.

Key Observations:

Substituent Effects on Reactivity :

- The target compound’s synthesis is likely efficient, as analogous derivatives (e.g., 6l in ) achieve yields >80% .

- Electron-withdrawing groups (e.g., Cl in the target compound, CN in 6l) may stabilize intermediates during urea formation.

Physicochemical Properties: The 3-chloro-4-methylphenyl group in the target compound increases molecular weight and steric hindrance compared to 6l’s 4-cyanophenyl group. This could reduce solubility but enhance target binding through hydrophobic interactions .

Biological Implications :

- The 3-methoxyphenyl group, common to the target compound and 6l, may improve membrane permeability due to moderate lipophilicity .

- The trifluoromethoxy group in ’s compound highlights how halogenation can optimize pharmacokinetics (e.g., longer half-life), suggesting similar strategies for the target compound .

Q & A

Basic Synthesis and Structural Characterization

Q: What are the standard synthetic routes and key reaction conditions for synthesizing 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea? A: The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions between substituted phenyl isocyanates and amines under anhydrous conditions.

- Cyclization of the pyrrole moiety using catalysts like Pd(OAc)₂ or CuI in polar aprotic solvents (e.g., dimethyl sulfoxide) to enhance reaction kinetics .

- Purification via column chromatography or recrystallization to achieve >95% purity. Key characterization techniques include ¹H/¹³C NMR (to confirm urea linkage and substituent positions) and HPLC-MS for purity assessment. The molecular formula is C₁₉H₁₉ClN₂O₂ (exact mass: 342.11 g/mol), with a CAS No. referenced in safety protocols for similar compounds .

Basic Biological Activity Profiling

Q: What preliminary assays are recommended to evaluate the biological activity of this compound? A: Initial screening should focus on:

- Kinase inhibition assays (e.g., EGFR or VEGFR) due to structural similarities to urea-based kinase inhibitors .

- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.

- Solubility and permeability studies via shake-flask (logP determination) and Caco-2 cell models to assess drug-likeness .

Advanced Synthesis Optimization

Q: How can researchers optimize reaction yields and reduce byproducts in large-scale synthesis? A:

- Design of Experiments (DoE): Apply factorial designs (e.g., Box-Behnken) to test variables like solvent polarity, temperature, and catalyst loading. Statistical analysis (ANOVA) identifies critical factors .

- Flow chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of the urea group) .

- In-line analytics: Use FTIR or Raman spectroscopy for real-time monitoring to adjust conditions dynamically .

Advanced Data Contradiction Analysis

Q: How should conflicting results in biological assays (e.g., varying IC₅₀ across studies) be resolved? A:

- Structural analogs comparison: Cross-reference data from compounds with similar substituents (e.g., 3-chlorophenyl vs. 3-methoxyphenyl groups) to identify activity trends .

- Dose-response validation: Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent interference .

- Target engagement studies: Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Computational Modeling for Mechanism Elucidation

Q: What computational methods are suitable for predicting the compound’s mechanism of action? A:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1M17) .

- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.

- Quantum mechanics/molecular mechanics (QM/MM): Analyze electronic interactions at the urea binding site to guide SAR .

Stability and Degradation Pathways

Q: What strategies mitigate degradation of the dihydropyrrole ring under physiological conditions? A:

- Accelerated stability studies: Use forced degradation (pH 1–9, 40–60°C) with LC-MS to identify degradation products (e.g., ring oxidation) .

- Formulation additives: Incorporate antioxidants (e.g., ascorbic acid) or cyclodextrin complexes to protect the pyrrole moiety .

- DSC/TGA analysis: Characterize thermal stability and identify safe storage conditions (e.g., desiccated at –20°C) .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How do substituent modifications (e.g., chloro vs. methoxy groups) impact bioactivity? A:

- Electron-withdrawing groups (Cl): Enhance kinase binding affinity but may reduce solubility. Compare with 3-methoxy analogs to balance lipophilicity .

- Ring saturation: The 3,4-dihydro-2H-pyrrole group improves metabolic stability vs. fully aromatic pyrroles .

- Meta-substitution: 3-Methoxyphenyl enhances π-π stacking in hydrophobic pockets, confirmed by X-ray crystallography of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.